molecular formula C5H6BrN3O2 B2629778 4-bromo-1-ethyl-3-nitro-1H-pyrazole CAS No. 70951-84-7

4-bromo-1-ethyl-3-nitro-1H-pyrazole

Cat. No.: B2629778
CAS No.: 70951-84-7
M. Wt: 220.026
InChI Key: UGZFGPGKZIRMGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-1-ethyl-3-nitro-1H-pyrazole is a heterocyclic compound with the molecular formula C5H6BrN3O2. It belongs to the pyrazole family and exhibits interesting chemical properties. The presence of bromine and nitro groups makes it a versatile building block for various synthetic applications .


Synthesis Analysis

  • Silver-Mediated Cycloaddition

    • A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane (referred to as “CNN”) with terminal alkynes provides pyrazoles. This reaction occurs under mild conditions, has a broad substrate scope, and excellent functional group tolerance .
  • One-Pot Condensation

    • Ketones, aldehydes, and hydrazine monohydrochloride can readily form pyrazoline intermediates under mild conditions. In situ oxidation using bromine leads to a wide variety of pyrazoles in good yields .
  • Dehydrogenative Coupling

    • Low loadings of a combination of Ru3(CO)12 and a NHC-diphosphine ligand catalyze acceptorless dehydrogenative coupling reactions of 1,3-diols with arylhydrazines to provide pyrazoles and 2-pyrazolines. These reactions offer high selectivity and a wide substrate scope, with only water and hydrogen gas as byproducts .
  • Copper-Catalyzed Oxidative Cyclization

    • A mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones affords a broad range of pyrazole derivatives. The reaction proceeds via the formation of a hydrazonyl radical, followed by cyclization and a concomitant C=C bond cleavage .
  • Phosphine-Free Cycloaddition

    • Dialkyl azodicarboxylates react with substituted propargylamines in a phosphine-free [3+2] cycloaddition to provide functionalized pyrazoles with good yields and high selectivity at room temperature .
  • Iron-Catalyzed Route

    • An iron-catalyzed route allows the regioselective synthesis of 1,3- and 1,3,5-substituted pyrazoles from the reaction of diarylhydrazones and vicinal diols. This method enables the conversion of a broad range of substrates .


Molecular Structure Analysis

The molecular formula of this compound is C5H6BrN3O2. It consists of a pyrazole ring with bromine and nitro substituents. The crystal structure reveals its arrangement in the solid state, which can impact its properties and reactivity .


Chemical Reactions Analysis

This compound can participate in various chemical reactions, including nucleophilic substitutions, cyclizations, and coupling reactions. Its bromine and nitro groups make it a versatile starting material for further functionalization .


Physical and Chemical Properties Analysis

  • Melting Point : The compound typically melts in the range of 93-96°C .

Mechanism of Action

The specific mechanism of action for 4-bromo-1-ethyl-3-nitro-1H-pyrazole depends on its application. As a synthetic intermediate, it serves as a building block for more complex molecules. Its reactivity arises from the presence of the bromine and nitro groups, which can participate in various chemical transformations .

Properties

IUPAC Name

4-bromo-1-ethyl-3-nitropyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrN3O2/c1-2-8-3-4(6)5(7-8)9(10)11/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGZFGPGKZIRMGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.